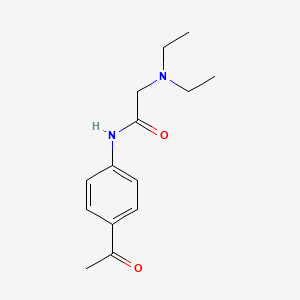

Acetanilide, 4'-acetyl-2-diethylamino-

CAS No.: 54017-10-6

Cat. No.: VC18440323

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54017-10-6 |

|---|---|

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | N-(4-acetylphenyl)-2-(diethylamino)acetamide |

| Standard InChI | InChI=1S/C14H20N2O2/c1-4-16(5-2)10-14(18)15-13-8-6-12(7-9-13)11(3)17/h6-9H,4-5,10H2,1-3H3,(H,15,18) |

| Standard InChI Key | AEBZWEDCCVUBBL-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CC(=O)NC1=CC=C(C=C1)C(=O)C |

Introduction

Synthesis and Applications

The synthesis of acetanilide derivatives generally involves the reaction of aniline with appropriate acyl chlorides or anhydrides. For acetanilide, 4'-acetyl-2-diethylamino-, the synthesis would likely involve a multi-step process to introduce the acetyl and diethylamino groups.

Synthesis Steps:

-

Aniline Derivatization: Initial modification of aniline to introduce the diethylamino group.

-

Acetylation: Introduction of the acetyl group at the 4' position.

Applications:

-

Pharmaceutical Intermediates: Acetanilides are sometimes used as intermediates in the synthesis of pharmaceuticals.

-

Chemical Research: Used in various chemical reactions to explore new compounds and properties.

Safety and Handling

Handling of chemical compounds like acetanilide, 4'-acetyl-2-diethylamino-, requires caution due to potential hazards. While specific safety data for this compound is not readily available, general precautions for similar chemicals include:

-

Protective Equipment: Use of gloves, goggles, and lab coats.

-

Ventilation: Work in well-ventilated areas to avoid inhalation of fumes.

-

Storage: Store in cool, dry places away from incompatible substances.

Research Findings and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume